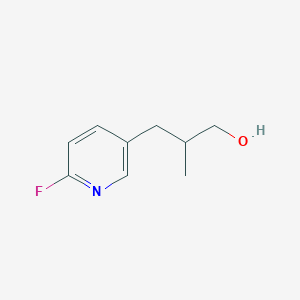
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone typically involves the following steps:
Formation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting appropriate precursors such as 5-chloro-1,3-dimethyl-1H-pyrazole with formylating agents like formic acid or formyl chloride under controlled conditions.
Hydrazone Formation: The resulting aldehyde is then reacted with phenylhydrazine to form the hydrazone derivative. This reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反应分析
Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups introduced at the pyrazole ring.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its derivatives might be developed into drugs for treating various diseases, leveraging its biological activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products.
作用机制
The mechanism by which 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological context and the type of activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
相似化合物的比较
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with a similar structure but lacking the hydrazone group.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-11(12(13)17(2)16-9)8-14-15-10-6-4-3-5-7-10/h3-8,15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXDAWKRMLKSB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)



![4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2846904.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)
![5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2846907.png)





![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)
